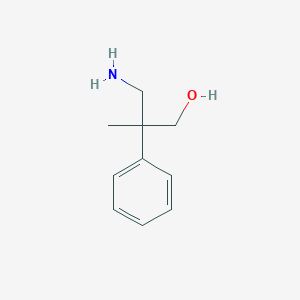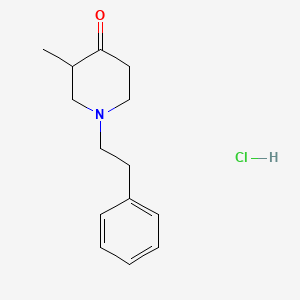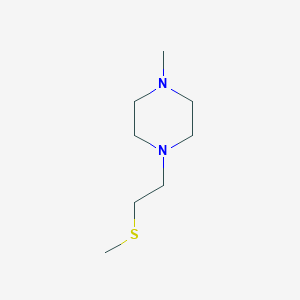
3-Amino-2-methyl-2-phenylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-methyl-2-phenylpropan-1-ol is a chemical compound with the CAS Number: 98459-58-6 . It has a molecular weight of 165.24 and is usually available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-amino-2-methyl-2-phenyl-1-propanol . The InChI code for this compound is 1S/C10H15NO/c1-10(7-11,8-12)9-5-3-2-4-6-9/h2-6,12H,7-8,11H2,1H3 .Physical And Chemical Properties Analysis
The compound is usually stored at a temperature of 4 degrees Celsius . and is usually shipped at normal temperatures .科学的研究の応用
Enzymatic Resolution and Asymmetric Synthesis
3-Amino-2-methyl-2-phenylpropan-1-ol derivatives have been studied for enzymatic resolution through acylation processes. This has been especially useful in the asymmetric synthesis of (S)-dapoxetine, a valuable intermediate for pharmaceuticals. For instance, Candida antarctica lipase A (CAL-A) was identified as an effective biocatalyst in this process (Torre, Gotor‐Fernández, & Gotor, 2006).
N-demethylation Study
The compound has been used in studies exploring the N-demethylation process by rodent liver homogenates, where it served as a model substrate. This research provided insights into kinetic isotope effects in enzymatic reactions (Abdel-Monem, 1975).
Cross-Coupling in Organic Synthesis
Research has been conducted on the meta-C–H arylation and methylation of derivatives, including 3-phenylpropanoic acid, using a nitrile template. This method was crucial for effective cross-coupling of C–H bonds with organoborons, highlighting its utility in synthetic organic chemistry (Wan, Dastbaravardeh, Li, & Yu, 2013).
Carbonyl Reductase Engineering
The compound has been a subject in engineering carbonyl reductase for the enantioselective reduction of β-amino ketones, proving essential in the synthesis of antidepressants. Specific mutants of this enzyme demonstrated increased enantioselectivity in the reduction process (Zhang, Chen, Chi, Feng, Wu, & Zhu, 2015).
Antitumor Activity Research
There has been synthesis and testing of various derivatives for their antitumor activities. This includes studies on tertiary aminoalkanol hydrochlorides, where some compounds displayed promising antitumor properties in vitro (Isakhanyan, Gevorgyan, Chshmarityan, Nersesyan, Agaronyan, Danielyan, Stepanyan, & Panosyan, 2016).
Stereochemical Studies
The compound has been used in the synthesis, resolution, and absolute configuration assignment of chiral esters. It played a pivotal role in establishing the stereochemistry of certain pharmaceutical intermediates (Drewes, Emslie, Field, Khan, & Ramesar, 1992).
Application in Molecular Machines
The compound's derivatives have been studied for controlling the liberation rate of chemical fuels in molecular machines. This research provides a foundation for the operationally autonomous motions of molecular machines (Biagini, Capocasa, Del Giudice, Cataldi, Mandolini, & Di Stefano, 2020).
Biocatalysis in Pharmaceutical Intermediates
It has been used in biocatalysis research, particularly in the stereoselective preparation of S-3-amino-3-phenylpropionic acid, a crucial intermediate for certain pharmaceuticals. One study utilized Methylobacterium for the enantioselective production of this compound (Li, Wang, Huang, Zou, & Zheng, 2013).
Safety and Hazards
The compound has been classified under GHS05 and GHS07 pictograms . The hazard statements associated with it are H302, H315, H318, H332, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
3-amino-2-methyl-2-phenylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(7-11,8-12)9-5-3-2-4-6-9/h2-6,12H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPJVHHWVIXIEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(CO)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-methyl-2-phenylpropan-1-ol | |
CAS RN |
98459-58-6 |
Source


|
| Record name | 3-amino-2-methyl-2-phenylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethyl-6-methylphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/no-structure.png)


amino]-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate](/img/structure/B2632294.png)
![[3-(2-Fluoroethyl)imidazol-4-yl]methanamine;dihydrochloride](/img/structure/B2632295.png)
![2-[4-(Propan-2-yl)piperazine-1-carbonyl]benzoic acid](/img/structure/B2632297.png)
![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2632298.png)

![1-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2632303.png)
![N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2632304.png)
![ethyl 2-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2632305.png)